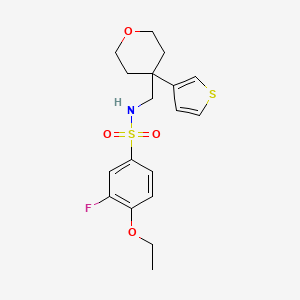

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAPFBMQQFDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C18H22FN2O3S

- Molecular Weight : 392.5 g/mol

- CAS Number : 2034449-48-2

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including the compound , exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.008 to 0.046 μg/mL against various pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

In vitro studies have shown that compounds with similar structural frameworks can inhibit cancer cell proliferation. For instance, thiazole derivatives related to benzenesulfonamides have been reported to selectively target cancer cells while sparing normal cells, indicating a potential for lower toxicity profiles . The specific mechanisms often involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

The proposed mechanism of action for 4-ethoxy-3-fluoro-N-(methyl)benzenesulfonamide involves:

- Inhibition of Enzymatic Activity : The compound may inhibit bacterial topoisomerases, similar to other sulfonamide derivatives.

- Disruption of Cell Membrane Integrity : Some studies suggest that sulfonamides can compromise bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several bacterial strains. The results indicated that this compound exhibited a higher potency compared to traditional antibiotics like ampicillin. The study concluded that the compound could serve as a promising candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of sulfonamide derivatives revealed that the compound effectively inhibited the growth of various cancer cell lines in vitro. It was found to induce apoptosis in cancer cells while maintaining viability in non-cancerous cells, suggesting a selective action against malignant cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H22FN2O3S |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 2034449-48-2 |

| Antibacterial MIC Range | 0.008 - 0.046 μg/mL |

| Anticancer Mechanism | Topoisomerase inhibition |

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-3-fluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzenesulfonamide

- Molecular Formula : C₁₇H₂₇FN₂O₄S

- Key Differences :

- Replaces the tetrahydro-2H-pyran ring with a piperidine scaffold.

- Substitutes the thiophen-3-yl group with a 2-methoxyethyl chain.

- The 2-methoxyethyl group increases hydrophilicity, which could improve aqueous solubility but reduce membrane permeability relative to the thiophene moiety .

N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide

- Molecular Formula: C₁₃H₁₆F₃NO₄S

- Key Differences :

- Features a hydroxyl group on the tetrahydro-2H-pyran ring instead of thiophen-3-yl.

- Contains a trifluoromethyl group on the benzene ring instead of ethoxy and fluoro substituents.

- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the ethoxy-fluoro combination .

N-(4-Methoxyphenyl)benzenesulfonamide

- Molecular Formula: C₁₃H₁₃NO₃S

- Lower molecular weight (279.3 g/mol) may correlate with faster clearance compared to the target compound .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₁FN₂O₃S₂ | 396.5* | Ethoxy, fluoro, tetrahydro-2H-pyran-thiophene | Balanced lipophilicity, rigid scaffold |

| 4-Ethoxy-3-fluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzenesulfonamide | C₁₇H₂₇FN₂O₄S | 374.5 | Methoxyethyl-piperidine | Increased hydrophilicity, flexible backbone |

| N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | C₁₃H₁₆F₃NO₄S | 339.3 | Hydroxy-tetrahydro-2H-pyran, trifluoromethyl | High hydrogen-bonding, metabolic stability |

| N-(4-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 279.3 | Methoxy | Low steric hindrance, rapid clearance |

*Calculated based on analogous structures due to incomplete data in evidence.

Research Findings and Implications

- Substituent Effects :

- Comparative Bioactivity: While direct activity data are unavailable, structural analogs like N-(4-Methoxyphenyl)benzenesulfonamide demonstrate that even minor substituent changes (e.g., methoxy vs. ethoxy) significantly alter pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.